3-Iodo-5-(trifluoromethoxy)-1H-indazole 3-Iodo-5-(trifluoromethoxy)-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1426423-96-2
VCID: VC11977788
InChI: InChI=1S/C8H4F3IN2O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H,13,14)
SMILES: C1=CC2=NNC(=C2C=C1OC(F)(F)F)I
Molecular Formula: C8H4F3IN2O
Molecular Weight: 328.03 g/mol

3-Iodo-5-(trifluoromethoxy)-1H-indazole

CAS No.: 1426423-96-2

Cat. No.: VC11977788

Molecular Formula: C8H4F3IN2O

Molecular Weight: 328.03 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-5-(trifluoromethoxy)-1H-indazole - 1426423-96-2

Specification

CAS No. 1426423-96-2
Molecular Formula C8H4F3IN2O
Molecular Weight 328.03 g/mol
IUPAC Name 3-iodo-5-(trifluoromethoxy)-2H-indazole
Standard InChI InChI=1S/C8H4F3IN2O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H,13,14)
Standard InChI Key KCJAKLOGYIQMHQ-UHFFFAOYSA-N
SMILES C1=CC2=NNC(=C2C=C1OC(F)(F)F)I
Canonical SMILES C1=CC2=NNC(=C2C=C1OC(F)(F)F)I

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Iodo-5-(trifluoromethoxy)-1H-indazole has the molecular formula C₈H₄F₃IN₂O and a molar mass of 328.03 g/mol . Its IUPAC name is 3-iodo-5-(trifluoromethoxy)-2H-indazole, with the following key structural attributes:

  • Indazole core: A bicyclic aromatic system fused with a pyrazole ring.

  • Iodo substituent: Positioned at the 3-carbon, facilitating cross-coupling reactions.

  • Trifluoromethoxy group: At the 5-carbon, contributing to electron-withdrawing effects and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight328.03 g/mol
SMILESC1=CC2=NNC(=C2C=C1OC(F)(F)F)I
InChIKeyKCJAKLOGYIQMHQ-UHFFFAOYSA-N
Purity (Commercial)≥95%

Synthetic Methodologies

Halogenation Strategies

The synthesis of 3-iodo-5-(trifluoromethoxy)-1H-indazole typically involves direct iodination of precursor indazoles. A representative protocol, adapted from palladium-catalyzed aminocarbonylation methods , includes:

  • Substrate Preparation: 5-(Trifluoromethoxy)-1H-indazole is treated with iodine in the presence of K₂CO₃ and DMF at elevated temperatures (60–100°C).

  • Purification: Column chromatography using gradients of ethyl acetate in hexanes yields the iodinated product .

Table 2: Optimization of Iodination Conditions

ParameterOptimal ValueImpact on Yield
Temperature60°CMaximizes selectivity
Reaction Time6 hours85% conversion
SolventDMFEnhances solubility

Alternative Routes

Recent advances employ chloroform as a CO source in palladium-catalyzed reactions, enabling efficient functionalization of haloindazoles . For example, 5-bromo-1H-indazole derivatives undergo aminocarbonylation to introduce carboxamide groups, though this method remains untested for the trifluoromethoxy variant .

Reactivity and Applications

Cross-Coupling Reactions

CompoundIC₅₀ (nM)Target
3-Bromo-5-(trifluoromethyl)-1H-indazole120Tubulin
3-Iodo-5-(trifluoromethoxy)-1H-indazoleN/AKinases (hypothesized)

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing iodination at alternative positions necessitates precise reaction control .

  • Stability: The trifluoromethoxy group’s susceptibility to hydrolysis under acidic conditions requires inert atmospheres during synthesis.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the indazole core to optimize pharmacokinetic profiles.

  • In Vivo Studies: Evaluation of toxicity and efficacy in preclinical models, particularly for oncology applications .

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